molecular formula C22H20N6O4 B2733266 4-Methoxy-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one CAS No. 2097929-34-3

4-Methoxy-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B2733266
CAS No.: 2097929-34-3
M. Wt: 432.44
InChI Key: ZCTHBCNBOFIXEW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a triazolopyrimidine ring, an azetidine ring, and a dihydropyridinone ring. These groups are common in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as triazolopyrimidines are often synthesized through cyclization reactions . The azetidine ring could potentially be formed through a ring-closing reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine and dihydropyridinone rings would likely contribute to the rigidity of the molecule, while the methoxy and carbonyl groups could participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For instance, the methoxy group could potentially undergo demethylation reactions, while the carbonyl group could participate in various addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple polar functional groups would likely make the compound relatively polar and potentially soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Compounds with structures related to [1,2,4]triazolo[1,5-a]pyrimidines are frequently synthesized for their unique properties and potential applications. For instance, the synthesis and characterization of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which are related in structure, have been reported. These compounds were synthesized starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate, and their antimicrobial activity was screened, showcasing the interest in such compounds for potential biological applications (El‐Kazak & Ibrahim, 2013).

Antimicrobial Activities

The search for new antimicrobial agents often leads to the exploration of novel heterocyclic compounds. [1,2,4]Triazolo[1,5-a]pyrimidines and their derivatives have been investigated for their antimicrobial properties. An example includes the synthesis and antimicrobial evaluation of new thiazolopyrimidines, where a series of derivatives were prepared as potential antimicrobial and antitumor agents. Some of these compounds displayed promising antimicrobial activity, although none showed significant antitumor activity (Said et al., 2004).

Biological Evaluation and Potential Antibacterial Activity

The evaluation of novel compounds for biological activities is a key step in the discovery of new therapeutic agents. A study involving the synthesis, crystal structure, spectroscopic characterization, and antibacterial activity of a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring demonstrated the compound's antibacterial activity against Gram-positive and Gram-negative microbial strains. This suggests that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine can exhibit significant biological properties, including antibacterial effects (Lahmidi et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many triazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could involve further exploration of the synthesis methods for this compound, as well as investigation of its potential biological activities. Additionally, studies could be conducted to better understand the physical and chemical properties of this compound .

Properties

IUPAC Name

4-methoxy-5-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidine-1-carbonyl]-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-14-8-20(28-22(25-14)23-13-24-28)32-16-10-26(11-16)21(30)17-12-27(15-6-4-3-5-7-15)19(29)9-18(17)31-2/h3-9,12-13,16H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTHBCNBOFIXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CN(C(=O)C=C4OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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